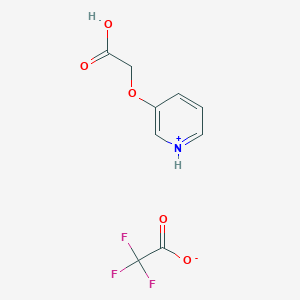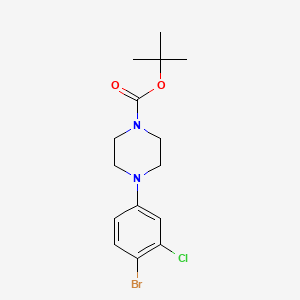![molecular formula C18H18ClF3N4O B1406685 N'-[1-[4-(6-Dimethylamino-4-trifluormethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazid der Chloressigsäure CAS No. 1311283-93-8](/img/structure/B1406685.png)
N'-[1-[4-(6-Dimethylamino-4-trifluormethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazid der Chloressigsäure
Übersicht
Beschreibung
Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide is a useful research compound. Its molecular formula is C18H18ClF3N4O and its molecular weight is 398.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Entwicklung antimikrobieller Wirkstoffe
Die Struktur dieser Verbindung deutet auf eine mögliche Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe hin. Das Vorhandensein einer Trifluormethylgruppe und eines Pyridinylrests könnte zur Entwicklung von Molekülen mit verbesserter Durchdringung von bakteriellen Zellwänden genutzt werden, was möglicherweise zu neuartigen Behandlungen für resistente Bakterienstämme führt .
Landwirtschaftliche Chemie: Pestizidformulierung
Die Dimethylaminogruppe, die an den Pyridinring gebunden ist, könnte herbizide oder insektizide Eigenschaften verleihen, was sie zu einem Kandidaten für die Synthese neuer Pestizide macht. Ihre Anwendung in der Landwirtschaft könnte dazu beitragen, Pflanzenkrankheiten und Schädlinge zu bekämpfen und so den Ertrag zu steigern .
Organische Synthese: Baustein für heterozyklische Verbindungen
Als Chloressigsäureamid kann es als Vorläufer bei der Synthese heterozyklischer Verbindungen dienen. Diese Strukturen sind für viele Medikamente und Agrochemikalien von zentraler Bedeutung, was seinen Wert in der pharmazeutischen Chemie und der agrarwissenschaftlichen Forschung unterstreicht .
Materialwissenschaft: Polymermodifikation
Die reaktiven Stellen der Verbindung machen sie für die Modifizierung von Polymerketten geeignet. Sie könnte verwendet werden, um bestimmte funktionelle Gruppen in Polymere einzubringen und so deren physikalischen Eigenschaften für spezielle Anwendungen zu verändern, z. B. um haltbarere Materialien zu erzeugen .
Biochemie: Enzymhemmungsuntersuchungen
Die strukturelle Komplexität dieser Verbindung deutet auf ein Potenzial als Enzymhemmer hin. Durch die Bindung an aktive Zentren könnte sie als Werkzeug zur Untersuchung der Enzymkinetik und -mechanismen dienen, was entscheidend ist für das Verständnis von Stoffwechselwegen und die Entwicklung von Medikamenten .
Analytische Chemie: Chromatographiestandards
Aufgrund ihrer einzigartigen Struktur könnte sie als Standard in der chromatographischen Analyse verwendet werden, um zur Kalibrierung von Geräten beizutragen und die Genauigkeit analytischer Methoden in der chemischen Analyse zu gewährleisten .
Chemieunterricht: Illustration von Reaktionsmechanismen
In akademischen Einrichtungen könnte diese Verbindung verwendet werden, um verschiedene organische Reaktionsmechanismen, wie z. B. nukleophile Substitution oder Additionsreaktionen, zu veranschaulichen und so ein praktisches Beispiel für den Unterricht fortgeschrittener organischer Chemiekonzepte zu liefern .
Umweltwissenschaften: Nachweis von Spurenverunreinigungen
Die Empfindlichkeit der Verbindung gegenüber dem Abbau unter bestimmten Bedingungen könnte sie zu einem Marker für die Untersuchung von Umweltverunreinigungen machen. Ihre Abbauprodukte könnten überwacht werden, um das Vorhandensein und die Auswirkungen schädlicher Chemikalien in Ökosystemen zu verfolgen .
Eigenschaften
IUPAC Name |
2-chloro-N-[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c1-25(2)16-9-14(18(20,21)22)8-15(24-16)13-6-4-12(5-7-13)11-23-26(3)17(27)10-19/h4-9,11H,10H2,1-3H3/b23-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMVFQYYFBGKJJ-FOKLQQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NN(C)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/N(C)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride](/img/structure/B1406602.png)
![(S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid](/img/structure/B1406605.png)




![4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide](/img/structure/B1406613.png)



![sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1406619.png)
![methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B1406620.png)


